An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methoxycyclobutyl)ethan-1-amine
An In-depth Technical Guide to the Physicochemical Properties of 2-(1-Methoxycyclobutyl)ethan-1-amine
Introduction
In the landscape of modern drug discovery and development, the meticulous characterization of novel chemical entities is paramount. 2-(1-Methoxycyclobutyl)ethan-1-amine and its derivatives represent a class of compounds with significant potential, owing to the unique conformational constraints and metabolic stability often conferred by the cyclobutane moiety.[1] This guide provides a comprehensive overview of the physicochemical properties of 2-(1-Methoxycyclobutyl)ethan-1-amine, offering both established data and predictive insights. It is intended for researchers, scientists, and drug development professionals who require a deep understanding of this molecule's behavior to inform their work in synthesis, formulation, and analytical development.
Chemical Identity and Molecular Structure
A foundational aspect of any chemical investigation is the unambiguous identification of the molecule . The structural features of 2-(1-Methoxycyclobutyl)ethan-1-amine, a primary amine with a substituted cyclobutane ring, are key to its chemical properties and reactivity.
| Identifier | Value | Source |
| Chemical Name | 2-(1-Methoxycyclobutyl)ethan-1-amine | - |
| CAS Number (Free Base) | 1557736-44-3 | [2] |
| CAS Number (HCl Salt) | 1803584-89-5 | [3] |
| Molecular Formula (Free Base) | C₇H₁₅NO | [4] |
| Molecular Weight (Free Base) | 129.20 g/mol | [5] |
| Molecular Formula (HCl Salt) | C₇H₁₆ClNO | [6] |
| Molecular Weight (HCl Salt) | 165.66 g/mol | [6] |
| SMILES (Free Base) | COC1(CCC1)CCN | [4] |
| InChI (Free Base) | InChI=1S/C7H15NO/c1-9-7(5-6-8)3-2-4-7/h2-6,8H2,1H3 | [4] |
Predicted Physicochemical Properties
| Property | Predicted Value | Method/Source |
| Boiling Point | ~160-180 °C (at 760 mmHg) | Prediction based on similar alkylamines[7] |
| Melting Point (HCl Salt) | Not available | - |
| pKa (Conjugate Acid) | 9.5 - 10.5 | Predicted based on similar primary amines[8][9] |
| LogP (Octanol-Water) | 0.2 | Predicted by XLogP3[4] |
| Topological Polar Surface Area | 35.25 Ų | Predicted for 2-(3-Methoxycyclobutyl)ethan-1-amine[5] |
| Water Solubility | Predicted to be soluble | Based on the presence of an amine and ether group |
Reactivity and Stability
The chemical behavior of 2-(1-Methoxycyclobutyl)ethan-1-amine is dictated by its primary amine and ether functional groups.
-
Basicity: The lone pair of electrons on the nitrogen atom makes the primary amine group basic, readily reacting with acids to form ammonium salts. This is a critical property for its handling, purification, and potential formulation as a salt.
-
Nucleophilicity: The primary amine is a good nucleophile and will participate in reactions such as acylation, alkylation, and Schiff base formation.
-
Oxidation: Amines can be susceptible to oxidation. Care should be taken to avoid strong oxidizing agents.
-
Stability: The compound is expected to be stable under normal storage conditions, preferably in a cool, dry place away from incompatible materials like strong acids and oxidizing agents.
Experimental Protocols
The following protocols are representative methodologies for the synthesis and analysis of 2-(1-Methoxycyclobutyl)ethan-1-amine, based on established procedures for similar compounds.
Synthesis of 2-(1-Methoxycyclobutyl)ethan-1-amine
A plausible synthetic route involves the construction of the cyclobutane ring followed by functional group manipulations to introduce the methoxy and aminoethyl moieties. One such conceptual pathway is outlined below.
Caption: A conceptual synthetic pathway for 2-(1-Methoxycyclobutyl)ethan-1-amine.
Step-by-Step Methodology:
-
Cyanohydrin Formation and Methylation: To a solution of cyclobutanone, add trimethylsilyl cyanide (TMSCN) to form the corresponding cyanohydrin. Subsequent treatment with methanol in the presence of an acid catalyst will yield 1-methoxycyclobutanecarbonitrile. The rationale for this two-step process is the facile and high-yielding nature of cyanohydrin formation and subsequent etherification.
-
Alkylation: The α-carbon of the nitrile can be deprotonated using a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) at low temperature (e.g., -78 °C) to form a stabilized carbanion. This carbanion is then reacted with bromoacetonitrile to introduce the two-carbon side chain, affording 2-(1-methoxycyclobutyl)acetonitrile.
-
Nitrile Reduction: The nitrile group is then reduced to the primary amine. This can be achieved using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous ether solvent. Alternatively, catalytic hydrogenation using Raney nickel or a similar catalyst under a hydrogen atmosphere can be employed for a milder reduction. The choice of reducing agent may depend on the presence of other functional groups and desired reaction scale.
-
Work-up and Purification: Following the reduction, a standard aqueous work-up is performed to quench any remaining reducing agent and to isolate the product. The crude amine can then be purified by distillation or column chromatography. For long-term storage and easier handling, the free base can be converted to its hydrochloride salt by treatment with a solution of HCl in a suitable solvent like diethyl ether or isopropanol.
Analytical Workflow
A robust analytical workflow is essential to confirm the identity, purity, and concentration of the synthesized compound.
Caption: A typical analytical workflow for the characterization of 2-(1-Methoxycyclobutyl)ethan-1-amine.
Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
Given the likely volatility of the free base, GC-MS is an excellent technique for assessing purity and identifying any volatile impurities.
-
Instrumentation: A standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A capillary column suitable for amine analysis, such as a CP-Wax 51 for Amines or a similar polar stationary phase.[10]
-
Oven Program: A temperature gradient can be optimized to ensure good separation of the analyte from any starting materials or byproducts. A typical starting point would be an initial temperature of 60°C, held for 2 minutes, followed by a ramp of 10°C/minute to 250°C.
-
Injector and Detector: A split/splitless injector at 250°C and a mass spectrometer scanning a mass range of, for example, m/z 30-300.
-
Expected Fragmentation: In EI-MS, primary amines often undergo α-cleavage. For 2-(1-Methoxycyclobutyl)ethan-1-amine, a prominent fragment would be expected from the loss of the cyclobutyl group, leading to a peak at m/z 44 ([CH₂=NH₂]⁺).[11][12] The molecular ion peak (m/z 129) may be weak or absent.[13]
Structural Elucidation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for unambiguous structure determination.[14]
-
¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. Key expected signals include:
-
A singlet for the methoxy group protons.
-
Multiplets for the cyclobutane ring protons. The puckered nature of the cyclobutane ring can lead to complex splitting patterns.[15]
-
Multiplets for the two methylene groups of the ethanamine side chain.
-
A broad singlet for the amine protons, which may exchange with D₂O.
-
-
¹³C NMR: The carbon NMR will show distinct signals for each of the seven carbon atoms in the molecule. The chemical shifts will be characteristic of the methoxy, cyclobutane, and ethanamine moieties.
-
2D NMR: For complete assignment, 2D NMR experiments such as COSY (H-H correlation), HSQC (direct C-H correlation), and HMBC (long-range C-H correlation) are invaluable.
Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
For accurate quantification in complex matrices, such as in biological samples during drug development, LC-MS/MS is the gold standard.
-
Chromatography: Reversed-phase HPLC is commonly used for the separation of amines. A C18 column with a mobile phase gradient of water and acetonitrile, both containing a small amount of an acid modifier like formic acid to ensure good peak shape and ionization, would be a suitable starting point.[16]
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode provides high selectivity and sensitivity.
-
Ionization: Electrospray ionization (ESI) in positive mode would be used to generate the protonated molecule [M+H]⁺ (m/z 130).
-
MRM Transitions: The precursor ion (m/z 130) is selected in the first quadrupole, fragmented in the second quadrupole (collision cell), and a specific product ion is monitored in the third quadrupole. A likely transition would be the loss of ammonia (130 → 113) or other characteristic fragments.
-
Safety and Handling
As with any amine-containing compound, appropriate safety precautions should be taken. Based on safety data for similar compounds, 2-(1-Methoxycyclobutyl)ethan-1-amine should be handled in a well-ventilated area, and personal protective equipment (gloves, safety glasses, lab coat) should be worn. It is likely to be corrosive and an irritant to the skin, eyes, and respiratory tract.
Conclusion
2-(1-Methoxycyclobutyl)ethan-1-amine is a compound of interest with physicochemical properties that make it a viable candidate for further investigation in medicinal chemistry and materials science. While a complete experimental dataset is not yet publicly available, this guide provides a robust framework of predicted properties and established analytical and synthetic methodologies. The unique structural features of the methoxycyclobutyl group are likely to impart interesting conformational and metabolic properties, making this and related compounds a rich area for future research.
References
-
(2010, July 28). Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. Journal of Agricultural and Food Chemistry. [Link]
-
(2010, July 28). Development of a Gas Chromatography Method for the Estimation of Alkylamines in Foods. American Chemical Society. [Link]
-
(2010, August 25). Development of a gas chromatography method for the estimation of alkylamines in foods. Food Chemistry. [Link]
-
(2021, August 15). A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine. PubMed. [Link]
-
Electron ionization induced fragmentation of macrocyclic amines CnH2n−1NH2: Evidence for the rearrangement of aminocarbene radical cations and a comparison with long-chain esters. Journal of the American Society for Mass Spectrometry. [Link]
-
Cyclobutanes in Small‐Molecule Drug Candidates. PMC. [Link]
-
(2011, January 15). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. PubMed. [Link]
-
(2023, April 30). Video: Mass Spectrometry of Amines. JoVE. [Link]
-
C Analysis of alkylamines and aromatic amines. Agilent. [Link]
-
(2015, July 1). HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Journal of Chromatographic Science. [Link]
-
(2008, June 13). Determination of Primary, Secondary, and Tertiary Amines in Air by Direct or Diffusion Sampling Followed by Determination with Liquid Chromatography and Tandem Mass Spectrometry. Environmental Science & Technology. [Link]
-
GCMS Section 6.15. Whitman People. [Link]
-
Direct Quantification of Ammonia and Alkylamines in Aqueous Environments Using Solid-Phase Microextraction-Gas chromatography-Mass. ProQuest. [Link]
-
HPLC Method for Separation of Ammonia, Primary and Secondary Amines on Primesep A Column. SIELC Technologies. [Link]
-
Mass Spectrometry: Fragmentation. Unknown Source. [Link]
-
Synthesis and NMR spectra of the syn and anti isomers of substituted cyclobutanes—evidence for steric and spatial hyperconjugative interactions. ResearchGate. [Link]
-
Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1. Journal of the American Chemical Society. [Link]
-
Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues. Unknown Source. [Link]
-
2-cyclobutyl-1-(1-methoxycyclobutyl)ethan-1-amine. Chemspace. [Link]
-
2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO). PubChemLite. [Link]
-
Synthesis of (E)-2-[2-[3-[2-[4-(cyclobutyl)-2-thiazolyl]ethenyl]phenylamino]-2-oxoethyl]-N,N-dimethylbenzamide. PrepChem.com. [Link]
-
Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. PeerJ. [Link]
-
Synthesis and Biological Evaluation of 12,13-Cyclopropyl and 12,13-Cyclobutyl Epothilones. Unknown Source. [Link]
-
Prediction of pKa values via graph neural networks. reposiTUm. [Link]
-
(2026, March 2). SYNTHESIS OF CYCLOBUTANE ANALOGUES. ResearchGate. [Link]
-
2-cyclobutyl-1-(2-ethyloxolan-2-yl)ethan-1-amine. Chemspace. [Link]
-
General Equation to Estimate the Physicochemical Properties of Aliphatic Amines. PMC. [Link]
-
(PDF) Prediction of pKa values for drug-like molecules using semiempirical quantum chemical methods. ResearchGate. [Link]
-
(2018, January 9). Rigorous pKa Estimation of Amine Species Using Density-Functional Tight-Binding-Based Metadynamics Simulations. PubMed. [Link]
-
(2011, January 29). Predicting the pKa of Small Molecules. Matthias Rupp. [Link]
-
(2011, October 15). Solubility Prediction of Drugs in Mixed Solvents Using Partial Solubility Parameters. PubMed. [Link]
-
(2024, November 7). Prediction of intrinsic solubility for drug-like organic compounds using Automated Network Optimizer (ANO) for physicochemical feature and hyperparameter optimization. ChemRxiv. [Link]
-
Ethanamine, 2-methoxy-. Cheméo. [Link]
-
2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride. Chemical Substance Information. [Link]
-
2-Methoxyethylamine. PubChem. [Link]
-
(2010, April 8). Showing Compound Ethanamine (FDB003242). FooDB. [Link]
-
Prediction of the boiling temperature of 1,2-dimethoxyethane and propylene carbonate through the study of viscosity. ResearchGate. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. nextsds.com [nextsds.com]
- 4. PubChemLite - 2-(1-methoxycyclobutyl)ethan-1-amine hydrochloride (C7H15NO) [pubchemlite.lcsb.uni.lu]
- 5. chemscene.com [chemscene.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. Boiling Point Predictor | AAT Bioquest [aatbio.com]
- 8. peerj.com [peerj.com]
- 9. researchgate.net [researchgate.net]
- 10. agilent.com [agilent.com]
- 11. jove.com [jove.com]
- 12. GCMS Section 6.15 [people.whitman.edu]
- 13. chemistry.miamioh.edu [chemistry.miamioh.edu]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
